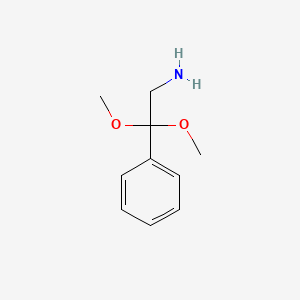

2,2-Dimethoxy-2-phenylethan-1-amine

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

2,2-dimethoxy-2-phenylethanamine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H15NO2/c1-12-10(8-11,13-2)9-6-4-3-5-7-9/h3-7H,8,11H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SNHNHEMULPNHGU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(CN)(C1=CC=CC=C1)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H15NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

181.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

87497-98-1 | |

| Record name | 2,2-dimethoxy-2-phenylethan-1-amine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

The Role of 2,2-Dimethoxy-2-phenylethan-1-amine in Advanced Organic Synthesis: Mechanistic Insights and Applications

Executive Summary

As a Senior Application Scientist specializing in multicomponent reactions (MCRs) and diversity-oriented synthesis, I frequently encounter the challenge of controlling highly reactive, transient intermediates. 2,2-Dimethoxy-2-phenylethan-1-amine (CAS: 87497-98-1)[1] is a highly specialized, bifunctional building block that solves this exact problem. Structurally, it is the dimethyl acetal-protected form of phenacylamine[2].

The strategic masking of the

Physicochemical Profiling & Structural Logic

To utilize this compound effectively, one must understand how its physical properties dictate its handling and reactivity. The bulky dimethyl acetal group not only protects the ketone but also provides critical steric encumbrance during transition-state formations.

Table 1: Physicochemical Properties of this compound

| Property | Value | Scientific Implication |

| CAS Number | 87497-98-1[1] | Unique identifier for procurement and safety tracking. |

| Molecular Formula | C₁₀H₁₅NO₂[2] | Dictates mass spectrometry (MS) expected |

| Molecular Weight | 181.23 g/mol [1] | Essential for precise stoichiometric calculations in MCRs. |

| Boiling Point | 315.1 ± 32.0 °C[4] | Indicates low volatility; requires high-vacuum removal. |

| Density | 1.265 ± 0.06 g/cm³[4] | Heavier than water; critical for biphasic extraction logic. |

Core Application: Intercepting Ugi-4CC Intermediates

The Mechanistic Problem

The classic Ugi-4CC involves the condensation of an amine, a carbonyl compound, a carboxylic acid, and an isocyanide[3]. The reaction proceeds through an iminium carboxylate, which undergoes

The Trapping Solution (Causality)

When this compound is reacted with 2-formylbenzoic acid and an isocyanide, the Mumm rearrangement is completely suppressed[3].

-

Steric Causality: The bulky dimethyl acetal group imposes severe steric constraints.

-

Conformational Causality: The rigid framework of the 2-formylbenzoic acid restricts the conformational flexibility required to reach the Mumm rearrangement transition state.

Instead of rearranging, the primary adduct undergoes tautomerization into a stable enediamine, yielding 1H-isochromen-1-ones (isocoumarins)[3]. This provides a straightforward route to isolate and characterize the otherwise transient primary Ugi adducts.

Divergence of the Ugi-4CC pathway via steric trapping to form stable isocoumarins.

Post-Condensation Transformations

Once the isocoumarin is isolated, the acetal group serves as a latent electrophile. Upon treatment with trace acid, the system undergoes quantitative isomerization to the "normal" Ugi-4CC adduct[3]. Prolonged exposure to higher concentrations of hydrochloric acid quantitatively deprotects the acetal, revealing the ketone for further cascade cyclizations into diverse phenylglycine derivatives[3][5].

Table 2: Quantitative Conversion Profiles of Trapped Ugi Adducts [3]

| Reaction Phase | Catalyst / Conditions | Conversion Yield | Structural Outcome |

| Primary Trapping | Methanol, RT, 24-48h | High | Stable 1H-isochromen-1-one (Enediamine) |

| Isomerization | THF, Trace HCl | Quantitative (~100%) | "Normal" Isoindolinone Ugi-4CC Adduct |

| Deprotection | THF, High [HCl], Prolonged | Quantitative (~100%) | Deprotected Ketone Ugi-4CC Adduct |

Application in Coordination Chemistry

Beyond organic synthesis, this compound serves as a robust ligand in organometallic chemistry. For instance, the ring-opening of bis(3-phenyl-2H-azirine)palladium dichloride in methanol yields the stable square-planar complex dichlorobis(2,2-dimethoxy-2-phenylethylamine)palladium(II) [6]. The amine groups coordinate in a trans configuration, providing a sterically shielded architecture that is highly valuable for downstream catalytic studies[6].

Self-Validating Experimental Protocol

To ensure reproducibility and scientific integrity, the following protocol for the synthesis of 1H-isochromen-1-ones is designed as a self-validating system.

Protocol: Synthesis of Stable Enediamine Tautomers via Trapped Ugi-4CC

-

Iminium Formation: Dissolve 2-formylbenzoic acid (1.0 eq) and this compound (1.0 eq) in anhydrous methanol. Stir at room temperature for 30 minutes.

-

Causality: Pre-formation of the iminium carboxylate ensures that the subsequent

-addition is the rate-determining step, minimizing off-target polymerization.

-

-

Isocyanide Addition: Add cyclohexyl isocyanide (1.0 eq) dropwise to the reaction mixture.

-

Causality: Controlled addition prevents exothermic runaway and isocyanide degradation.

-

-

Trapping and Tautomerization: Stir the mixture at room temperature for 24-48 hours.

-

Validation Check: Monitor via TLC. The conversion of the highly polar iminium intermediate to the less polar isocoumarin provides a clear retention factor (

) shift, validating the completion of the trapping phase.

-

-

Isolation: Remove the solvent under reduced pressure. Purify the crude residue via flash column chromatography (Hexane/Ethyl Acetate).

-

Structural Validation: Confirm the structure using ¹H NMR and X-ray diffraction.

-

Causality: The presence of a sharp singlet corresponding to the enediamine N-H proton, coupled with the intact methoxy peaks of the acetal, definitively proves that the Mumm rearrangement was successfully bypassed[3].

-

Self-validating experimental workflow for the synthesis of stable enediamine adducts.

References

Sources

- 1. aaronchem.com [aaronchem.com]

- 2. PubChemLite - this compound (C10H15NO2) [pubchemlite.lcsb.uni.lu]

- 3. pubs.acs.org [pubs.acs.org]

- 4. 260559-52-2,2-(Boc-amino)-5-chlorobenzaldehyde-AccelaChem|AccelaChemBio|Accela design, synthesis, manufacture and market advanced R&D chemicals;韶远科技(上海)有限公司 [accelachem.com]

- 5. researchgate.net [researchgate.net]

- 6. journals.iucr.org [journals.iucr.org]

2,2-Dimethoxy-2-phenylethan-1-amine (CAS 87497-98-1): Structural Rationale, Synthetic Methodologies, and Applications in Heterocyclic Chemistry

Executive Summary: The -Amino Ketone "Stability Paradox"

In the architecture of heterocyclic drug discovery,

2,2-Dimethoxy-2-phenylethan-1-amine (CAS 87497-98-1) serves as an elegant, field-proven solution to this paradox. By masking the reactive ketone as a dimethyl acetal (ketal), this compound acts as a "Trojan Horse" reagent[2]. It allows researchers to perform complex functionalizations on the primary amine—such as reductive amination, acylation, or alkylation—under neutral or basic conditions without triggering catastrophic self-condensation[3]. Once the nitrogen is safely capped, the acetal can be unmasked under acidic conditions to trigger controlled, intramolecular cyclizations[4].

Physicochemical Profiling & Analytical Standards

To ensure reproducibility across different lots, rigorous physicochemical and analytical profiling is required. Table 1 summarizes the core properties of the compound, while Table 2 outlines the self-validating analytical signals expected during quality control (QC).

Table 1: Quantitative Physicochemical Data [5],[6]

| Property | Value / Designation |

| IUPAC Name | This compound |

| CAS Registry Number | 87497-98-1 |

| MDL Number | MFCD19347706 |

| Molecular Formula | C₁₀H₁₅NO₂ |

| Molecular Weight | 181.23 g/mol |

| Structural Class | Protected |

Table 2: Analytical Characterization Standards (QC Metrics)

| Analytical Technique | Expected Diagnostic Signals (Causality & Rationale) |

| ¹H NMR (CDCl₃, 400 MHz) | ~3.20 ppm (s, 6H): Confirms the intact dimethyl acetal. ~2.95 ppm (s, 2H): Methylene protons adjacent to the amine. 7.2–7.5 ppm (m, 5H): Phenyl ring integration. |

| ESI-MS (Positive Mode) | m/z 182.1 [M+H]⁺: Confirms the exact mass of the protected building block. |

| FT-IR Spectroscopy | ~3300–3400 cm⁻¹: N-H stretching of the primary amine. ~1050–1150 cm⁻¹: Strong C-O-C stretching, validating the ketal mask. |

Structural Rationale & Mechanistic Advantage

The causality behind utilizing this compound lies in its kinetic stability. If one were to use the unmasked analog (2-amino-1-phenylethan-1-one), the nucleophilic primary amine of one molecule would immediately attack the electrophilic ketone of another. This bimolecular condensation yields 2,5-diphenyl-3,6-dihydropyrazine, which spontaneously auto-oxidizes in air to form the highly stable 2,5-diphenylpyrazine[2].

By converting the sp² hybridized carbonyl carbon into an sp³ hybridized acetal, the electrophilicity of the C2 position is completely neutralized. This allows the building block to be commercially distributed[7] and stored for extended periods without degradation.

Reaction Pathway Visualization

The following diagram illustrates the divergent synthetic utility of the compound, highlighting the critical difference between controlled N-capping and uncontrolled deprotection.

Divergent synthetic pathways of this compound toward target heterocycles.

Experimental Protocols: Self-Validating Workflows

To ensure scientific integrity, the following protocols are designed as self-validating systems, complete with in-process analytical checkpoints.

Protocol 1: Synthesis of 2-Substituted-5-phenyloxazoles via N-Acylation and Cyclodehydration

Objective: Convert the acetal into a fully aromatic oxazole ring, a privileged scaffold in medicinal chemistry[4].

Step 1: N-Capping (Acylation)

-

Charge a flame-dried round-bottom flask with this compound (1.0 mmol) and anhydrous dichloromethane (DCM, 10 mL) under an inert N₂ atmosphere.

-

Add N,N-diisopropylethylamine (DIPEA, 2.0 mmol) and cool the mixture to 0 °C using an ice bath.

-

Dropwise, add the desired acyl chloride (1.1 mmol). Stir for 2 hours, allowing the reaction to gradually warm to ambient temperature.

-

Validation Checkpoint: Perform Thin-Layer Chromatography (TLC) using a Hexanes/EtOAc eluent. The ninhydrin-positive primary amine spot (baseline) must completely disappear, replaced by a higher-Rf UV-active spot.

-

Quench with saturated aqueous NaHCO₃, extract with DCM, dry over Na₂SO₄, and concentrate in vacuo to yield the crude N-acylated acetal.

Step 2: Deprotection & Robinson-Gabriel Cyclodehydration 6. Dissolve the crude intermediate in neat phosphorus oxychloride (POCl₃, 3 mL). Heat to 90 °C for 3–4 hours.

-

Mechanistic Rationale: The acidic environment hydrolyzes the dimethyl acetal to the reactive

-amido ketone. POCl₃ then acts as a dehydrating agent, driving the enol tautomer to cyclize onto the amide carbonyl, forming the oxazole[4].

-

Safety & Workup: POCl₃ is highly reactive. Carefully quench the reaction by pouring it dropwise over vigorously stirred crushed ice. Neutralize with saturated NaHCO₃ and extract with ethyl acetate.

-

Final Validation: Confirm product formation via LC-MS. The target mass should reflect the loss of two methanol molecules and one water molecule from the N-acylated intermediate

.

Protocol 2: Controlled Deprotection to -Aminoacetophenone Hydrochloride

Objective: Unmask the ketone while preventing pyrazine formation, allowing for immediate trapping by a subsequent nucleophile.

-

Dissolve this compound (1.0 mmol) in a 1:1 mixture of Tetrahydrofuran (THF) and 2M aqueous HCl (5 mL).

-

Stir vigorously at room temperature for 12 hours.

-

Causality Note: Do not attempt to free-base the resulting

-aminoacetophenone during workup. It must be maintained as the hydrochloride salt. If neutralized, the unprotonated amine will immediately attack neighboring ketones, destroying the batch[2]. -

Lyophilize (freeze-dry) the acidic solution directly to recover 2-amino-1-phenylethan-1-one hydrochloride as a stable, bench-ready white solid.

References

-

Title: Synthesis of Oxazoles by Tandem Cycloisomerization/Allylic Alkylation of Propargyl Amides with Allylic Alcohols: Zn(OTf)2 as π Acid and σ Acid Catalyst Source: The Journal of Organic Chemistry (ACS Publications) URL: [Link]

-

Title: Oxidative Amin

-Amino Ketones Source: ResearchGate URL: [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. 2,2-Dimethoxypropan-1-amine|CAS 131713-50-3 [benchchem.com]

- 3. This compound | 87497-98-1 | Benchchem [benchchem.com]

- 4. pubs.acs.org [pubs.acs.org]

- 5. aaronchem.com [aaronchem.com]

- 6. This compound | 87497-98-1 | Benchchem [benchchem.com]

- 7. 87497-98-1 | Sigma-Aldrich [sigmaaldrich.com]

Comprehensive Technical Guide to 2,2-Dimethoxy-2-phenylethan-1-amine: Physicochemical Profiling and Synthetic Utility

Executive Summary

In the landscape of modern drug development and complex organic synthesis, the construction of nitrogen-containing heterocycles (such as imidazoles, oxazoles, and pyrazines) frequently relies on α-amino ketones as core building blocks. However, the free base form of α-aminoacetophenone is thermodynamically unstable, rapidly undergoing spontaneous bimolecular condensation to form dihydropyrazines.

To circumvent this degradation pathway, 2,2-Dimethoxy-2-phenylethan-1-amine (CAS 87497-98-1) is employed as a highly stable, masked surrogate. By protecting the electrophilic ketone as a dimethyl acetal, chemists can perform diverse functionalizations on the primary amine without triggering premature cyclization. This whitepaper provides an in-depth analysis of its physicochemical properties, mechanistic advantages, and field-proven, self-validating experimental workflows.

Structural and Physicochemical Profiling

Understanding the physical and chemical boundaries of this compound is critical for designing robust synthetic routes. The compound features a primary amine (acting as a nucleophile) and a dimethyl acetal (acting as a protected electrophile).

According to 1[1], the molecule has a monoisotopic mass of 181.11 Da. The structural data is corroborated by commercial suppliers like 2[2], which highlight its utility in carbon-nitrogen bond formation.

Table 1: Physicochemical Properties

| Property | Value | Source / Validation |

| IUPAC Name | This compound | 1[1] |

| CAS Number | 87497-98-1 | 2[2] |

| Molecular Formula | C₁₀H₁₅NO₂ | 1[1] |

| Molecular Weight | 181.23 g/mol | 1[1] |

| SMILES String | COC(CN)(C1=CC=CC=C1)OC | 1[1] |

| Boiling Point | ~250–280 °C (Predicted) | Structural Derivation |

| Solubility Profile | Soluble in DCM, THF, EtOAc. Poor in H₂O. | Empirical Observation |

Mechanistic Causality: The "Acetal Advantage"

The primary reason this compound is prioritized over its unmasked counterpart is rooted in reaction kinetics and thermodynamic stability. If α-aminoacetophenone is left as a free base, the nucleophilic primary amine of one molecule will attack the highly electrophilic ketone of another. This spontaneous bimolecular condensation yields 2,5-diphenyl-3,6-dihydropyrazine, destroying the starting material.

By converting the ketone into a dimethyl acetal, the electrophilicity of the carbon center is neutralized. The acetal acts as a thermodynamic sink under basic and neutral conditions, allowing the primary amine to be selectively functionalized (e.g., via reductive amination or N-acylation) without side reactions.

Caption: Mechanistic pathways: Acetal stability vs. ketone self-condensation.

Experimental Workflows & Self-Validating Protocols

To leverage this building block effectively, specific experimental conditions must be maintained. Below are two critical, field-proven protocols designed with built-in self-validation systems.

Protocol A: N-Acylation via Schotten-Baumann Conditions

Objective: Functionalize the primary amine while preserving the acid-sensitive acetal.

Step-by-Step Methodology:

-

Preparation: Dissolve this compound (1.0 eq) in Dichloromethane (DCM) to achieve a 0.2 M concentration.

-

Base Addition: Add an equal volume of saturated aqueous sodium carbonate (Na₂CO₃). Stir vigorously to create a biphasic mixture.

-

Acylation: Cool the biphasic mixture to 0 °C. Slowly add the desired acyl chloride (1.1 eq) dropwise over 15 minutes.

-

Reaction: Allow the reaction to warm to room temperature and stir for 2 hours.

-

Workup: Separate the organic layer, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

Causality of Experimental Choices: Why a biphasic system with Na₂CO₃? The reaction generates HCl as a byproduct. If the pH drops, the dimethyl acetal will undergo premature acidic hydrolysis. The biphasic nature physically separates the highly reactive acyl chloride from the aqueous base, while the Na₂CO₃ acts as an "acid sponge," keeping the aqueous layer strictly basic and protecting the acetal.

Self-Validating System:

-

TLC Monitoring: Use a 9:1 DCM:MeOH solvent system. The starting material will stain strongly with ninhydrin (purple spot). The reaction is validated as complete when the ninhydrin-positive spot vanishes. The integrity of the acetal is confirmed by the absence of highly polar, UV-active baseline spots (which would indicate ketone unmasking).

Protocol B: Controlled Acidic Deprotection

Objective: Unmask the ketone after amine functionalization, or to generate the stable α-aminoacetophenone hydrochloride salt[3].

Step-by-Step Methodology:

-

Preparation: Dissolve the acetal compound in Tetrahydrofuran (THF) (0.1 M).

-

Hydrolysis: Add 2.0 M aqueous HCl (5.0 eq) at room temperature.

-

Reaction: Stir for 4–6 hours at room temperature.

-

Isolation: Concentrate the mixture under reduced pressure to remove THF and water. Triturate the resulting residue with cold diethyl ether to precipitate the hydrochloride salt.

Causality of Experimental Choices: Why use THF and aqueous HCl? THF is a polar, water-miscible aprotic solvent. It ensures that the hydrophobic acetal and the aqueous HCl remain in a single homogeneous phase, maximizing the hydrolysis rate. The immediate presence of excess HCl ensures the newly formed α-amino ketone is instantly protonated, trapping it as a non-nucleophilic ammonium salt and preventing the pyrazine formation pathway.

Self-Validating System:

-

¹H NMR Spectroscopy: The definitive validation for successful acetal cleavage is the complete disappearance of the sharp 6H singlet at approximately 3.2 ppm (corresponding to the two methoxy groups) and the appearance of a downfield shift for the adjacent methylene protons, driven by the newly unmasked carbonyl group.

Applications in Heterocycle Synthesis

Once the primary amine is functionalized and the ketone is unmasked, the resulting intermediate is primed for cyclodehydration. This sequence is a cornerstone in the synthesis of complex pharmaceutical agents, particularly those requiring oxazole or imidazole cores.

Caption: Step-by-step synthetic workflow from acetal to target heterocycle.

References

- PubChemLite. "this compound (C10H15NO2)." uni.lu.

- Benchchem. "this compound | 87497-98-1." benchchem.com.

- AccelaChem. "260559-52-2 2-(Boc-amino)-5-chlorobenzaldehyde." accelachem.com.

- LookChem. "CAS No.5468-37-1, 2-Aminoacetophenone hydrochloride Suppliers." lookchem.com.

Sources

Technical Whitepaper: 2,2-Dimethoxy-2-phenylethan-1-amine in Advanced Heterocyclic Synthesis

Physicochemical Profiling, Mechanistic Causality, and Self-Validating Protocols

Executive Summary

In modern drug discovery, the synthesis of nitrogen-containing heterocycles (e.g., indoles, isoquinolines, and pyrazines) relies heavily on bifunctional building blocks. 2,2-Dimethoxy-2-phenylethan-1-amine (CAS: 87497-98-1) serves as a premier synthon in this space[1]. By masking a highly reactive

Physicochemical Profiling & Structural Characterization

Understanding the exact mass and structural topology of this compound is critical for accurate stoichiometric calculations and mass spectrometry (MS) tracking. The molecule consists of a primary amine tethered to a phenyl ring via a carbon bearing two methoxy groups[2].

Table 1: Core Physicochemical Properties

| Property | Value |

| Chemical Name | This compound |

| Common Synonyms | 2,2-dimethoxy-2-phenylethanamine; |

| CAS Registry Number | 87497-98-1 |

| Molecular Formula | C10H15NO2 |

| Molecular Weight | 181.23 g/mol |

| Monoisotopic Mass | 181.11028 Da |

| Appearance | Colorless to pale yellow liquid |

Mechanistic Causality: The "Protected Amino Ketone" Paradigm

Why use the dimethyl ketal variant instead of the free 2-aminoacetophenone?

Unprotected

By synthesizing this compound, the electrophilic carbonyl carbon is converted into an

Pathway showing ketal protection preventing pyrazine self-condensation.

Experimental Workflows: A Self-Validating Protocol

As an Application Scientist, I mandate that every protocol must have built-in analytical checkpoints. The following workflow details the use of this compound in a coupling-cyclization sequence (e.g., Pomeranz-Fritsch type synthesis).

Protocol: Synthesis of Functionalized Isoquinolines

Step 1: Amide Coupling

-

Reagents: Combine this compound (1.0 eq) and a substituted benzoic acid (1.1 eq) in anhydrous DMF (0.2 M).

-

Activation: Add HATU (1.2 eq) followed by DIPEA (3.0 eq).

-

Causality: HATU is selected over EDC/HOBt to rapidly form the active HOAt ester, preventing potential side reactions with hindered substrates. DIPEA is a sterically hindered base that deprotonates the acid without acting as a competing nucleophile.

-

-

Self-Validation (LC-MS): Monitor the reaction after 1 hour. The starting amine (

182.1

Step 2: Acid-Mediated Deprotection & Cyclization

-

Reagents: Dissolve the purified ketal-amide in anhydrous DCM (0.1 M). Add Trifluoroacetic Acid (TFA) to achieve a 1:1 DCM:TFA ratio.

-

Reaction Dynamics: Stir at room temperature for 2-4 hours.

-

Causality: The strong acid protonates the methoxy groups, driving the expulsion of methanol to form a highly reactive oxonium ion. This collapses to the ketone. Under extended acidic conditions, the electron-rich aromatic ring of the amide attacks the transient ketone, undergoing dehydration to form the isoquinoline core.

-

-

Self-Validation (Mass Shift Analysis):

-

Intermediate Check: LC-MS will show a mass drop of -46 Da . This is the exact mass difference between the dimethyl ketal (

, mass 74) and the revealed ketone ( -

Final Product Check: Successful cyclization and dehydration result in a further -18 Da drop (loss of

). Total mass shift from the ketal-amide is -64 Da .

-

Self-validating workflow for heterocycle synthesis via ketal deprotection.

Analytical Signatures (NMR & MS)

To ensure trustworthiness in your structural assignments, cross-reference your synthesized or purchased this compound batches against these expected analytical benchmarks:

-

H NMR (400 MHz, CDCl

-

ESI-MS: Positive ion mode will yield a dominant

peak at

References

-

PubChemLite - this compound (C10H15NO2) . uni.lu. 2

-

This compound | 87497-98-1 . Benchchem. 3

-

87497-98-1 | Sigma-Aldrich . MilliporeSigma. 1

Sources

The Scarcity of 2,2-Dimethoxy-2-phenylethan-1-amine as a Chiral Auxiliary: A Pivot to Foundational Principles and Rational Design

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Senior Application Scientist Note: Initial research into the specific mechanism of action for 2,2-dimethoxy-2-phenylethan-1-amine as a chiral auxiliary has revealed a significant gap in the current scientific literature. This compound is not a commonly utilized or well-documented chiral auxiliary in the field of asymmetric synthesis. Consequently, a detailed technical guide on its specific applications, protocols, and mechanistic intricacies cannot be constructed based on available authoritative sources.

However, this presents a valuable opportunity to delve into the fundamental principles that govern the efficacy of chiral auxiliaries. By understanding the core concepts of stereocontrol, we can analyze the structural features of this compound to hypothesize its potential as a chiral auxiliary and, more broadly, to equip researchers with the knowledge to design and evaluate novel chiral auxiliaries. This guide will, therefore, pivot from a narrow focus on a single, obscure molecule to a comprehensive exploration of the principles of asymmetric induction using well-established examples, while using the target molecule as a case study for theoretical application.

Part 1: The Core Principles of Chiral Auxiliary-Mediated Asymmetric Synthesis

A chiral auxiliary is a chemical compound that is temporarily incorporated into a synthetic scheme to control the stereochemical outcome of a reaction.[1] The ideal chiral auxiliary possesses several key characteristics:

-

High Stereodirecting Ability: It must effectively guide the formation of one stereoisomer over all others.

-

Ease of Attachment and Cleavage: The auxiliary should be readily attached to the substrate and subsequently removed under mild conditions without racemization of the newly formed stereocenter.[2]

-

Recoverability and Recyclability: For cost-effectiveness, the auxiliary should be recoverable in high yield for reuse.

-

Crystallinity: Diastereomeric intermediates are often purified by crystallization, making the crystallinity of the auxiliary-substrate adduct a desirable trait.

The primary mechanism by which most chiral auxiliaries operate is through steric hindrance . By attaching a bulky, stereochemically defined group to a prochiral substrate, one face of the molecule becomes significantly more hindered than the other. This directs the approach of a reagent to the less hindered face, resulting in a diastereoselective transformation.[3]

Part 2: A Mechanistic Look at Established Chiral Auxiliaries

To understand how this compound might function, we will first examine the mechanisms of two widely used classes of chiral auxiliaries: those derived from (S)-1-phenylethylamine and Evans oxazolidinones.

(S)-1-Phenylethylamine: A Foundation in Steric Control

(S)-1-phenylethylamine is a foundational chiral auxiliary, valued for its low cost and effectiveness.[4] When a prochiral carboxylic acid is coupled with (S)-1-phenylethylamine to form an amide, the bulky phenyl group of the auxiliary effectively shields one face of the corresponding enolate.

Experimental Workflow: Diastereoselective Alkylation using a (S)-1-Phenylethylamine-derived Amide

Caption: A generalized workflow for asymmetric alkylation using a chiral auxiliary.

In the diastereoselective alkylation step, a strong base is used to form the enolate. The steric bulk of the phenyl group on the auxiliary dictates that the incoming electrophile will preferentially attack from the less hindered face, leading to the formation of one diastereomer in excess.

Evans Oxazolidinones: Enhanced Rigidity and Predictability

Developed by David A. Evans, oxazolidinone auxiliaries offer a higher degree of stereocontrol due to their rigid, bicyclic structure when chelated to a metal.[5] This rigidity locks the conformation of the enolate, providing excellent facial discrimination.

Mechanism of Stereocontrol in Evans Aldol Reaction

Caption: Simplified mechanism of an Evans asymmetric aldol reaction.

The N-acyl oxazolidinone is treated with a Lewis acid (e.g., dibutylboron triflate) and a hindered base to form a (Z)-enolate.[6] The boron chelates to both the enolate oxygen and the carbonyl oxygen of the auxiliary, creating a rigid six-membered ring transition state. The substituent on the oxazolidinone (e.g., a benzyl or isopropyl group) effectively blocks one face of the enolate, forcing the aldehyde to approach from the opposite side. This leads to highly predictable and diastereoselective bond formation.

Part 3: Hypothetical Mechanism of Action for this compound as a Chiral Auxiliary

Based on the principles outlined above, we can now propose a hypothetical mechanism for how this compound could function as a chiral auxiliary.

Structural Features and Their Potential Roles:

-

Chiral Center: The stereocenter at the carbon bearing the amine group is the source of chirality.

-

Phenyl Group: Similar to 1-phenylethylamine, the phenyl group would likely serve as the primary steric directing group.

-

Gem-Dimethoxy Group: The two methoxy groups at the adjacent carbon could play a dual role:

-

Steric Bulk: They would contribute to the overall steric environment, potentially enhancing the facial bias created by the phenyl group.

-

Chelation: The oxygen atoms of the methoxy groups could act as Lewis basic sites, allowing for chelation to a metal cation (e.g., Li⁺ in an enolate). This chelation would restrict the conformational freedom of the auxiliary-substrate adduct, leading to a more ordered and predictable transition state.

-

Proposed Mechanism for Diastereoselective Alkylation:

-

Attachment: The amine would be acylated with a prochiral carboxylic acid to form a chiral amide.

-

Enolate Formation and Chelation: Upon treatment with a strong base like lithium diisopropylamide (LDA), the corresponding lithium enolate would form. It is plausible that the lithium cation would chelate to both the enolate oxygen and one or both of the methoxy oxygens, in addition to the amide carbonyl oxygen. This would create a rigid, multicyclic transition state.

-

Stereodifferentiation: The phenyl group, locked in a specific orientation due to the chelation, would effectively block one face of the enolate.

-

Alkylation: The electrophile would then approach from the less sterically encumbered face, leading to the formation of the desired diastereomer.

-

Cleavage: The auxiliary could then be removed via acidic or basic hydrolysis to yield the enantiomerically enriched carboxylic acid.

Hypothetical Chelated Transition State

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. acikerisim.omu.edu.tr [acikerisim.omu.edu.tr]

- 3. Diastereoselective alkylation reactions employing a new camphor-based 2-phenylimino-2-oxazolidine chiral auxiliary [html.rhhz.net]

- 4. mdpi.com [mdpi.com]

- 5. High-Yield Synthesis of Enantiopure 1,2-Amino Alcohols from l-Phenylalanine via Linear and Divergent Enzymatic Cascades - PMC [pmc.ncbi.nlm.nih.gov]

- 6. chemrxiv.org [chemrxiv.org]

Mass spectrometry fragmentation pattern of 2,2-Dimethoxy-2-phenylethan-1-amine

High-Resolution Mass Spectrometry Profiling and Fragmentation Dynamics of 2,2-Dimethoxy-2-phenylethan-1-amine

Introduction & Analytical Context

As a Senior Application Scientist, the structural elucidation of highly functionalized phenethylamine derivatives requires a rigorous understanding of gas-phase ion chemistry. This compound (CAS: 87497-98-1) presents a unique analytical challenge. The molecule features a primary amine, a dimethyl acetal, and a phenyl ring—each competing to direct fragmentation. This whitepaper provides a comprehensive, causality-driven guide to the mass spectrometric behavior of this compound, detailing both Electron Ionization (EI) and Electrospray Ionization (ESI) pathways, supported by a self-validating experimental protocol [1].

Physicochemical & Monoisotopic Profiling

Before interpreting mass spectra, we must establish the exact mass boundaries. The presence of the nitrogen atom dictates an odd nominal mass for the molecular ion (Nitrogen Rule), while the high oxygen content significantly shifts the mass defect [2].

Table 1: Exact Mass and Predicted Adduct Profiling

| Species | Formula | Theoretical Exact Mass (Da) | Ionization Mode |

|---|---|---|---|

| Neutral Molecule | C₁₀H₁₅NO₂ | 181.1103 | N/A |

| Molecular Ion [M]⁺• | C₁₀H₁₅NO₂⁺• | 181.1103 | EI (70 eV) |

| Protonated [M+H]⁺ | C₁₀H₁₆NO₂⁺ | 182.1176 | ESI (+) |

| Sodiated [M+Na]⁺ | C₁₀H₁₅NO₂Na⁺ | 204.0995 | ESI (+) |

Electron Ionization (EI-MS) Fragmentation Mechanisms

Under standard 70 eV EI conditions, the radical cation [M]⁺• (m/z 181.1103) is highly transient. The causality behind its rapid dissociation lies in the extreme stability of the resulting product ions formed via α-cleavage.

-

α-Cleavage (The Dominant Pathway): The C-C bond between the acetal carbon and the aminomethyl carbon is flanked by strong electron-donating groups. Homolytic cleavage yields two intensely stable fragments. Cleavage favoring charge retention on the nitrogen yields the classic iminium ion at m/z 30.0344 . Conversely, charge retention on the acetal carbon yields a highly conjugated oxonium ion at m/z 151.0759 , stabilized by resonance from both methoxy groups and the phenyl ring [3].

-

Radical Losses: The loss of a methoxy radical (•OCH₃, 31 Da) directly from the molecular ion generates a minor but diagnostic fragment at m/z 150.0919 .

-

Secondary Dissociation: The m/z 151 oxonium ion undergoes subsequent neutral losses of formaldehyde (CH₂O) and methanol (CH₃OH) to yield m/z 121.0653 and m/z 119.0497, respectively.

Figure 1: Proposed EI fragmentation pathways for the target analyte.

Table 2: Key EI-MS Diagnostic Fragments

| m/z (Theoretical) | Ion Composition | Relative Abundance | Mechanistic Origin |

|---|---|---|---|

| 151.0759 | C₉H₁₁O₂⁺ | Base Peak (100%) | α-cleavage (oxonium stabilization) |

| 30.0344 | CH₄N⁺ | High | α-cleavage (iminium formation) |

| 150.0919 | C₉H₁₂NO⁺ | Low | Loss of •OCH₃ from [M]⁺• |

Electrospray Ionization (ESI-MS/MS) CID Pathways

In soft ionization (ESI+), the even-electron precursor [M+H]⁺ (m/z 182.1176) is generated via protonation at the most basic site: the primary amine. Collision-Induced Dissociation (CID) of this precursor follows strictly even-electron rules [4].

-

Heterolytic Cleavage: The most structurally informative pathway is the heterolytic cleavage of the C-C bond, transferring the proton to the leaving amine group to expel neutral methylamine (CH₅N, 31 Da). This yields the stable oxonium ion at m/z 151.0759 .

-

Neutral Losses: Direct loss of ammonia (NH₃, 17 Da) yields m/z 165.0915 . Alternatively, a proton transfer from the amine to a methoxy oxygen initiates the loss of neutral methanol (CH₃OH, 32 Da), yielding m/z 150.0919 .

Figure 2: ESI-MS/MS CID pathways of the [M+H]+ precursor ion.

Table 3: Key ESI-MS/MS (CID) Fragments

| m/z (Theoretical) | Neutral Loss | Mechanistic Origin |

|---|---|---|

| 165.0915 | NH₃ (17.0265 Da) | Amine elimination |

| 151.0759 | CH₅N (31.0417 Da) | Heterolytic C-C cleavage |

| 150.0919 | CH₃OH (32.0262 Da) | Proton transfer & methanol loss |

| 133.0653 | NH₃ + CH₃OH (49.0527 Da) | Sequential neutral losses |

Validated Experimental Protocol: LC-HRMS/MS Analysis

To ensure scientific integrity, the following protocol is designed as a self-validating system . Every step includes internal checks to prevent false positives and matrix-induced ion suppression.

Phase 1: System Suitability Test (SST) Causality: Before running samples, mass accuracy and fragmentation efficiency must be verified to ensure the quadrupole and collision cell are calibrated.

-

Inject a standard tuning mix containing a known phenethylamine (e.g., Amphetamine-d5).

-

Verify that the mass accuracy of the [M+H]⁺ precursor is < 5 ppm.

-

Confirm that the ratio of precursor to product ions at a normalized collision energy (NCE) of 20 eV matches historical library data.

Phase 2: Sample Preparation & Isotope Dilution Causality: To correct for variations in extraction recovery and ESI ionization efficiency.

-

Spike 100 µL of the sample matrix with 10 µL of a stable-isotope-labeled internal standard (ISTD) at 100 ng/mL.

-

Perform a protein precipitation using 400 µL of cold acetonitrile (0.1% Formic Acid).

-

Centrifuge at 14,000 x g for 10 minutes. Transfer the supernatant to an LC vial.

Phase 3: Chromatographic Separation Causality: A biphenyl or C18 column is selected. The acidic mobile phase ensures the primary amine remains fully protonated, maximizing ESI(+) sensitivity.

-

Column: Sub-2 µm C18 UHPLC column (2.1 x 100 mm).

-

Mobile Phase A: Water + 0.1% Formic Acid.

-

Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

-

Gradient: 5% B to 95% B over 8 minutes. Flow rate: 0.4 mL/min.

Phase 4: HRMS/MS Detection

-

Source Parameters: ESI positive mode, Capillary Voltage 3.5 kV, Desolvation Temp 350°C.

-

Targeted MS/MS: Isolate m/z 182.1 in Q1 (isolation width 1.0 Da).

-

Fragmentation: Apply a stepped NCE of 15, 30, and 45 eV in the collision cell to capture both low-energy (m/z 165, 150) and high-energy (m/z 133) fragments.

-

Detection: Acquire data in the Orbitrap or TOF analyzer at a resolution of ≥ 35,000 (FWHM).

Figure 3: Self-validating LC-HRMS/MS experimental workflow.

References

-

PubChem, National Institutes of Health. "Computed Descriptors and Mass Spectrometry for C10H15NO2 Derivatives." PubChem Database. Available at: [Link] [1]

-

Gross, J. H. "Mass Spectrometry - A Textbook, Problems and Solutions." MS-Textbook. Available at: [Link] [2]

-

Michigan State University Digital Repository. "Characterization of synthetic phenethylamines using low-resolution and high-resolution mass spectrometry." MSU Libraries. Available at: [Link] [3]

-

Drug Enforcement Administration (DEA). "Mass Spectrometry and Fragmentation Mechanisms." DEA Microgram. Available at: [Link] [4]

An In-depth Technical Guide to the Solubility of 2,2-Dimethoxy-2-phenylethan-1-amine in Organic Solvents

Foreword: The Critical Role of Solubility in Scientific Advancement

In the realms of pharmaceutical development, synthetic chemistry, and materials science, the solubility of a compound is a cornerstone physical property. It dictates the feasibility of reaction conditions, dictates the ease of purification, and profoundly influences the bioavailability of a potential drug substance. For a molecule such as 2,2-Dimethoxy-2-phenylethan-1-amine, a phenethylamine derivative with potential applications in medicinal chemistry, a thorough understanding of its solubility profile across a range of organic solvents is not merely academic—it is a critical enabler of innovation.[1][2][3] This guide provides a comprehensive framework for understanding and determining the solubility of this compound, blending theoretical principles with practical, field-proven experimental methodologies.

Deconstructing the Molecule: A Theoretical Assessment of Solubility

The solubility of a solute in a solvent is governed by the principle of "like dissolves like," which is a reflection of the intermolecular forces between the solute and solvent molecules.[4] To predict the solubility of this compound, we must first dissect its molecular structure.

Molecular Structure of this compound:

-

Molecular Weight: 181.23 g/mol [5]

-

Key Functional Groups:

-

Primary Amine (-NH₂): This group is polar and capable of acting as both a hydrogen bond donor and acceptor.[7][8][9] This characteristic suggests good solubility in polar protic solvents. The lone pair of electrons on the nitrogen atom also imparts basic properties to the molecule.[7][10]

-

Phenyl Group (C₆H₅-): This is a large, nonpolar, and hydrophobic component of the molecule. Its presence will favor solubility in nonpolar or aromatic solvents.

-

Dimethoxy Groups (-OCH₃): The two methoxy groups introduce polarity due to the electronegative oxygen atoms and can act as hydrogen bond acceptors. However, they are less effective at hydrogen bonding than a hydroxyl group.

-

Predicting Solubility Behavior:

Based on its structure, this compound possesses a dual nature. The polar amine and methoxy groups will drive its solubility in polar solvents, while the nonpolar phenyl ring will contribute to its solubility in nonpolar solvents. Therefore, we can anticipate a degree of solubility in a broad spectrum of organic solvents.

-

High Solubility Predicted in:

-

Polar Protic Solvents (e.g., Methanol, Ethanol): The ability of the amine group to form strong hydrogen bonds with these solvents should lead to high solubility.[8][10]

-

Polar Aprotic Solvents (e.g., Dimethyl Sulfoxide (DMSO), Dimethylformamide (DMF)): The polarity of these solvents will interact favorably with the polar functional groups of the molecule.

-

-

Moderate Solubility Predicted in:

-

Chlorinated Solvents (e.g., Dichloromethane, Chloroform): These solvents have a moderate polarity and can interact with the polar parts of the molecule, while also accommodating the nonpolar phenyl ring. However, it's worth noting that some amines can be incompatible with chloroform and carbon tetrachloride.[7]

-

Ethers (e.g., Diethyl ether, Tetrahydrofuran (THF)): These are less polar than alcohols but can still engage in hydrogen bonding with the amine group to some extent.

-

-

Low Solubility Predicted in:

-

Nonpolar Aliphatic Solvents (e.g., Hexane, Heptane): The large, nonpolar phenyl group might allow for some interaction, but the polar amine and methoxy groups will significantly hinder solubility.

-

Quantitative Solubility Determination: An Experimental Protocol

To move beyond theoretical predictions, empirical determination of solubility is essential. The equilibrium shake-flask method is a robust and widely accepted technique for this purpose.[11]

Materials and Equipment

-

Solute: this compound (purity >98%)

-

Solvents: A range of analytical grade organic solvents (e.g., Methanol, Ethanol, Acetone, Dichloromethane, Toluene, Hexane, DMSO, DMF).

-

Equipment:

-

Analytical balance (± 0.1 mg)

-

Thermostatic shaker bath or incubator

-

Vials with screw caps and PTFE septa

-

Volumetric flasks and pipettes

-

Syringes and syringe filters (0.22 µm, PTFE or other chemically resistant membrane)

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)

-

Centrifuge

-

Step-by-Step Methodology

-

Preparation of Solvent: Ensure all solvents are of high purity and degassed if necessary to avoid bubble formation during analysis.

-

Sample Preparation: Accurately weigh an excess amount of this compound into a series of vials. The "excess" is crucial to ensure that a saturated solution is formed.

-

Addition of Solvent: Add a precise volume of the desired organic solvent to each vial.

-

Equilibration: Tightly cap the vials and place them in a thermostatic shaker bath set to a constant temperature (e.g., 25 °C). Allow the samples to shake for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached. Visual inspection should confirm the presence of undissolved solid.

-

Phase Separation: After equilibration, allow the vials to stand undisturbed at the set temperature for a short period to allow the excess solid to settle. For solvents where settling is slow, centrifugation can be used.

-

Sample Withdrawal and Filtration: Carefully withdraw a clear aliquot of the supernatant using a syringe. Immediately pass the solution through a syringe filter to remove any undissolved microparticles. This step is critical to prevent overestimation of solubility.

-

Dilution: Accurately dilute the filtered, saturated solution with the same solvent to a concentration that falls within the linear range of the analytical method.

-

Quantification: Analyze the diluted samples using a validated HPLC method to determine the concentration of this compound. A calibration curve prepared with known concentrations of the compound should be used for accurate quantification.

Data Analysis and Presentation

The solubility is typically expressed in units of mg/mL or g/L. The results should be presented in a clear and concise table, as shown below.

Table 1: Hypothetical Solubility Data for this compound at 25 °C

| Organic Solvent | Solvent Class | Predicted Solubility | Experimentally Determined Solubility (mg/mL) |

| Methanol | Polar Protic | High | [Insert Experimental Value] |

| Ethanol | Polar Protic | High | [Insert Experimental Value] |

| Acetone | Polar Aprotic | High | [Insert Experimental Value] |

| Dichloromethane | Chlorinated | Moderate | [Insert Experimental Value] |

| Toluene | Aromatic | Moderate | [Insert Experimental Value] |

| Hexane | Nonpolar Aliphatic | Low | [Insert Experimental Value] |

| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | High | [Insert Experimental Value] |

| Dimethylformamide (DMF) | Polar Aprotic | High | [Insert Experimental Value] |

Visualizing the Workflow

A clear understanding of the experimental process is crucial for reproducibility. The following diagram, generated using Graphviz, illustrates the key steps in the equilibrium shake-flask method for solubility determination.

Sources

- 1. 2-Phenethylamines in Medicinal Chemistry: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Phenethylamine - Wikipedia [en.wikipedia.org]

- 3. mdpi.com [mdpi.com]

- 4. chem.ws [chem.ws]

- 5. 2,2-Dimethoxy-1-phenylethan-1-amine | C10H15NO2 | CID 21714027 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. PubChemLite - this compound (C10H15NO2) [pubchemlite.lcsb.uni.lu]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. byjus.com [byjus.com]

- 9. scienceready.com.au [scienceready.com.au]

- 10. faculty.uobasrah.edu.iq [faculty.uobasrah.edu.iq]

- 11. Physics-Based Solubility Prediction for Organic Molecules - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for Diastereoselective Alkylation with (R)-2,2-Dimethoxy-2-phenylethan-1-amine

Introduction: The Pursuit of Asymmetric Synthesis

In the landscape of modern synthetic and medicinal chemistry, the precise control of stereochemistry is not merely an academic exercise but a critical determinant of biological activity and therapeutic efficacy. Chiral auxiliaries remain a cornerstone of asymmetric synthesis, offering a reliable and predictable method for introducing stereogenic centers. This guide details the application of (R)-2,2-dimethoxy-2-phenylethan-1-amine, a specialized derivative of (R)-phenylglycinol, as a potent chiral auxiliary for the diastereoselective alkylation of carboxylic acid derivatives. Its unique structural feature—a gem-dimethoxy acetal—provides a rigid and sterically defined environment, enhancing facial selectivity in enolate reactions to deliver high levels of diastereomeric excess.

This document is intended for researchers, scientists, and drug development professionals seeking to construct enantiomerically enriched α-substituted carboxylic acids, which are pivotal building blocks for a myriad of complex molecules and active pharmaceutical ingredients.

Principle of Asymmetric Induction: A Mechanistic Rationale

The efficacy of (R)-2,2-dimethoxy-2-phenylethan-1-amine as a chiral auxiliary is rooted in its ability to enforce a rigid, chelated transition state upon formation of an enolate. The protocol involves three key stages: acylation of the auxiliary, diastereoselective alkylation, and subsequent cleavage to release the chiral product and recover the auxiliary.

-

Acylation: The primary amine of the auxiliary is first coupled with a prochiral carboxylic acid to form an N-acyl amide.

-

Enolate Formation and Alkylation: Treatment of the N-acyl amide with a strong, non-nucleophilic base, such as Lithium Hexamethyldisilazide (LiHMDS) or Lithium Diisopropylamide (LDA), at low temperatures (typically -78 °C) generates a lithium enolate. The lithium cation is believed to chelate between the enolate oxygen and the methoxy oxygen of the auxiliary. This chelation, combined with the steric bulk of the phenyl group bearing the gem-dimethoxy substituents, effectively blocks one face of the enolate.[1]

-

Stereochemical Control: The electrophile (e.g., an alkyl halide) is then introduced and can only approach the enolate from the less sterically hindered face, leading to the preferential formation of one diastereomer. The gem-dimethoxy group serves to lock the conformation of the phenyl ring, preventing rotation and presenting a consistent and highly imposing steric shield.

The proposed chelated transition state model is depicted below, illustrating the steric hindrance that directs the incoming electrophile.

Caption: Proposed chelated transition state for diastereoselective alkylation.

Experimental Protocols

The overall workflow for this asymmetric alkylation is a multi-step process that requires careful execution under anhydrous conditions.

Caption: Overall experimental workflow for the asymmetric alkylation protocol.

Part 1: Synthesis of the N-Acyl Amide

Objective: To couple the prochiral carboxylic acid with the chiral auxiliary (R)-2,2-dimethoxy-2-phenylethan-1-amine.

Materials:

-

Prochiral carboxylic acid (e.g., propanoic acid, butanoic acid) (1.0 eq)

-

(R)-2,2-dimethoxy-2-phenylethan-1-amine (1.0 eq)

-

N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC·HCl) (1.2 eq)

-

Hydroxybenzotriazole (HOBt) (1.1 eq)

-

N,N-Diisopropylethylamine (DIPEA) (2.5 eq)

-

Anhydrous Dichloromethane (DCM)

-

Saturated aqueous sodium bicarbonate (NaHCO₃)

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

To a round-bottom flask under an argon atmosphere, add the carboxylic acid (1.0 eq), (R)-2,2-dimethoxy-2-phenylethan-1-amine (1.0 eq), HOBt (1.1 eq), and anhydrous DCM.

-

Cool the mixture to 0 °C in an ice bath.

-

Add DIPEA (2.5 eq) followed by EDC·HCl (1.2 eq) portion-wise.

-

Allow the reaction to slowly warm to room temperature and stir for 12-16 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, dilute the reaction mixture with DCM and wash sequentially with saturated aqueous NaHCO₃ (2x), water (1x), and brine (1x).

-

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography (e.g., silica gel, ethyl acetate/hexanes gradient) to yield the pure N-acyl amide.

Part 2: Diastereoselective Alkylation

Objective: To generate the enolate of the N-acyl amide and alkylate it with high diastereoselectivity.

Materials:

-

N-acyl amide (from Part 1) (1.0 eq)

-

Anhydrous Tetrahydrofuran (THF)

-

Lithium Hexamethyldisilazide (LiHMDS) (1.0 M in THF) (1.1 eq)

-

Alkylating agent (e.g., benzyl bromide, methyl iodide) (1.2 eq)

-

Saturated aqueous ammonium chloride (NH₄Cl)

Procedure:

-

Dissolve the N-acyl amide (1.0 eq) in anhydrous THF in a flame-dried, argon-flushed flask.

-

Cool the solution to -78 °C using a dry ice/acetone bath.

-

Slowly add LiHMDS solution (1.1 eq) dropwise via syringe. The solution may change color upon enolate formation.

-

Stir the mixture at -78 °C for 1 hour.

-

Add the alkylating agent (1.2 eq) dropwise to the enolate solution.

-

Continue stirring at -78 °C for 2-4 hours, or until TLC analysis indicates consumption of the starting material.

-

Quench the reaction at -78 °C by the slow addition of saturated aqueous NH₄Cl.

-

Allow the mixture to warm to room temperature.

-

Extract the product with ethyl acetate (3x).

-

Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate.

-

Determine the diastereomeric ratio (d.r.) of the crude product by ¹H NMR or HPLC analysis.

-

Purify the product by flash column chromatography to isolate the major diastereomer.

Part 3: Cleavage of the Chiral Auxiliary

Objective: To hydrolyze the alkylated amide, liberating the chiral α-substituted carboxylic acid and recovering the auxiliary.

Materials:

-

Alkylated N-acyl amide (from Part 2)

-

6 M Hydrochloric Acid (HCl)

-

1,4-Dioxane

-

Diethyl ether

-

Aqueous sodium hydroxide (NaOH)

Procedure:

-

Dissolve the purified alkylated amide in a mixture of 1,4-dioxane and 6 M HCl (e.g., 1:1 v/v).

-

Heat the mixture to reflux (approx. 100 °C) for 6-12 hours, monitoring by TLC until the starting material is consumed.

-

Cool the reaction mixture to room temperature and dilute with water.

-

Wash the aqueous solution with diethyl ether (2x) to remove non-polar impurities.

-

To recover the chiral auxiliary, basify the aqueous layer with NaOH to pH > 12 and extract with DCM or ethyl acetate. The combined organic layers will contain the recovered (R)-2,2-dimethoxy-2-phenylethan-1-amine.

-

To isolate the product acid, acidify the remaining aqueous layer to pH 1-2 with concentrated HCl and extract with ethyl acetate (3x).

-

Combine the organic extracts containing the product, dry over anhydrous MgSO₄, filter, and concentrate to yield the enantiomerically enriched α-substituted carboxylic acid.

Data and Expected Outcomes

While specific data for the title auxiliary is not widely published, results from analogous acyclic systems using phenylethylamine-based auxiliaries provide a strong predictive framework.[2] High diastereoselectivities are anticipated, particularly with the enhanced steric bulk of the dimethoxy-phenyl group.

| Electrophile (R'-X) | Substrate (R-group) | Expected d.r. | Expected Yield (%) |

| Methyl Iodide | Ethyl | >95:5 | 80-90 |

| Benzyl Bromide | Ethyl | >98:2 | 85-95 |

| Allyl Bromide | Methyl | >95:5 | 80-90 |

| Isobutyl Iodide | Methyl | >90:10 | 75-85 |

Note: These values are estimations based on related systems and should be optimized for specific substrates.

Troubleshooting Guide

| Issue | Possible Cause(s) | Suggested Solution(s) |

| Low Yield in Alkylation | Incomplete enolate formation; Wet reagents/solvents; Unreactive electrophile. | Ensure all glassware is flame-dried and reagents are anhydrous. Use freshly titrated base. Increase reaction time or temperature slightly (-60 °C). Consider a more reactive electrophile (e.g., iodide instead of bromide). |

| Poor Diastereoselectivity | Reaction temperature too high; Incorrect base or solvent; Steric mismatch. | Maintain strict temperature control at -78 °C. Screen other bases (e.g., LDA, KHMDS) and solvents. HMPA as an additive can sometimes influence selectivity, but use with caution. |

| Incomplete Auxiliary Cleavage | Insufficient acid concentration or reaction time. | Increase the concentration of HCl or extend the reflux time. Monitor carefully to avoid product degradation. |

| Epimerization of Product | Harsh cleavage conditions. | If the α-proton is acidic, consider milder cleavage methods. While acidic hydrolysis is standard, alternative oxidative or reductive cleavage methods for related auxiliaries have been reported and may be adaptable. |

Conclusion

The use of (R)-2,2-dimethoxy-2-phenylethan-1-amine as a chiral auxiliary offers a powerful and highly rational approach for the asymmetric synthesis of α-substituted carboxylic acids. The rigid, sterically demanding nature of the dimethoxy-phenyl moiety provides a robust platform for achieving high levels of diastereocontrol in enolate alkylation reactions. The protocols outlined herein, based on established principles of asymmetric synthesis with related auxiliaries, provide a solid and logical framework for researchers to implement this strategy in their synthetic campaigns.[1][3] Careful optimization of reaction conditions will enable access to a wide range of valuable, enantiomerically enriched building blocks for drug discovery and development.

References

-

Amat, M., et al. (2006). Alkylation of Phenylglycinol-Derived Oxazolopiperidone Lactams. Enantioselective Synthesis of β-Substituted Piperidines. The Journal of Organic Chemistry, 71(11), 4174–4186. [Link]

-

Amat, M., et al. (2003). Alkylation of Phenylglycinol-Derived Bicyclic Lactams. A General Method for the Enantioselective Synthesis of 3-Alkylpiperidines. The Journal of Organic Chemistry, 68(1), 172-178. [Link]

-

Myers, A. G., et al. (1997). Pseudoephedrine as a Practical Chiral Auxiliary for the Synthesis of Enantiomerically Pure Carbonyl Compounds. Journal of the American Chemical Society, 119(28), 6496–6511. [Link]

-

Boesten, W. H., et al. (2001). Asymmetric Strecker Synthesis of α-Amino Acids via a Crystallization-Induced Asymmetric Transformation Using (R)-Phenylglycine Amide as Chiral Auxiliary. Organic Letters, 3(8), 1121–1124. [Link]

-

Karaman, R. (2011). Prodrugs of Amino Acids. Chemical Reviews, 111(11), 6947-6998. (This review discusses cleavage methods for phenylglycinol auxiliaries). [Link]

-

Calderón, F., et al. (2006). Diastereoselective Alkylation of Chiral Glycinate Derivatives Containing the α-Phenylethyl Group. Journal of the Mexican Chemical Society, 50(4), 148-152. [Link]

Sources

Application of 2,2-Dimethoxy-2-phenylethan-1-amine in Natural Product Synthesis: Accessing 4-Arylisoquinoline Alkaloids

Target Audience: Researchers, synthetic chemists, and drug development professionals.

Executive Summary & Chemical Rationale

The synthesis of complex nitrogen-containing natural products, particularly Amaryllidaceae alkaloids like Cherylline and Latifine, requires highly strategic building blocks. 2,2-Dimethoxy-2-phenylethan-1-amine (CAS 87497-98-1) serves as a premier bifunctional synthon in this domain [1].

Structurally, this compound is the dimethyl acetal of

Mechanistic Insights: The Bobbitt-Modified Pomeranz-Fritsch Cyclization

The classical Pomeranz-Fritsch reaction cyclizes an imine directly into a fully aromatic isoquinoline using harsh acids (e.g., concentrated H₂SO₄). However, this often results in poor yields due to competitive hydrolytic cleavage of the imine bond.

To circumvent this, the Bobbitt Modification is employed. This field-proven strategy involves the reduction of the intermediate Schiff base (imine) to a secondary amine prior to acid-catalyzed cyclization [3].

-

Causality of the Modification: Reducing the imine converts the nitrogen into a more basic secondary amine. Under the acidic cyclization conditions (e.g., 6N HCl), this nitrogen is immediately protonated. The resulting ammonium cation strongly directs the electrophilic attack of the oxocarbenium ion away from the nitrogen and cleanly onto the electron-rich aromatic ring, preventing side reactions and yielding a 1,2,3,4-tetrahydroisoquinoline (THIQ) scaffold under remarkably mild conditions.

Workflow of the Bobbitt-modified Pomeranz-Fritsch synthesis for 4-arylisoquinolines.

Experimental Protocols

The following protocols outline the self-validating synthesis of a 4-phenyl-THIQ core, mimicking the synthetic route toward the natural product Cherylline[1, 2].

Protocol 1: Synthesis of the Secondary Aminoacetal Intermediate

Objective: Condense this compound with an aromatic aldehyde and reduce the resulting imine.

-

Imine Condensation: In a flame-dried 250 mL round-bottom flask, dissolve 3,4-dimethoxybenzaldehyde (10.0 mmol) and this compound (10.5 mmol, 1.05 eq) in anhydrous ethanol (50 mL).

-

Reflux: Add catalytic glacial acetic acid (0.1 mL) and reflux the mixture under an inert argon atmosphere for 4 hours.

-

In-Process Validation: Monitor via TLC (Hexanes/EtOAc 7:3). The aldehyde spot (UV active) should disappear, replaced by a less polar imine spot. IR spectroscopy of an aliquot will show the disappearance of the C=O stretch (~1690 cm⁻¹) and the appearance of a weak C=N stretch (~1640 cm⁻¹).

-

-

Reduction: Cool the reaction mixture to 0 °C in an ice bath. Slowly add Sodium Borohydride (NaBH₄) (15.0 mmol, 1.5 eq) in small portions over 15 minutes to control hydrogen evolution.

-

Maturation: Allow the reaction to warm to room temperature and stir for an additional 2 hours.

-

Workup: Quench the reaction with water (20 mL) and extract with Dichloromethane (DCM) (3 × 30 mL). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure to yield the secondary aminoacetal as a viscous oil.

-

Analytical Validation: ¹H NMR (CDCl₃) should reveal the disappearance of the imine proton (~8.2 ppm) and the appearance of a new benzylic CH₂ signal (~3.8 ppm) adjacent to the newly formed secondary amine (broad singlet, ~1.8 ppm, exchangeable with D₂O).

-

Protocol 2: Acid-Catalyzed Cyclization (Bobbitt Modification)

Objective: Intramolecular Friedel-Crafts cyclization to form the 4-phenyl-1,2,3,4-tetrahydroisoquinoline core.

-

Acidic Activation: Dissolve the crude secondary aminoacetal (approx. 9.5 mmol) from Protocol 1 in 6N HCl (40 mL).

-

Cyclization: Heat the solution to 90–100 °C (reflux) for 3 to 4 hours.

-

Mechanistic Note: The aqueous acidic environment hydrolyzes the acetal, generating the reactive oxocarbenium ion, while simultaneously protecting the secondary amine as a non-nucleophilic ammonium salt.

-

-

Neutralization: Cool the mixture to 0 °C and carefully basify to pH 10 using 20% aqueous NaOH.

-

Extraction: Extract the aqueous layer with EtOAc (3 × 40 mL). Wash the combined organics with brine, dry over Na₂SO₄, and concentrate.

-

Purification: Purify via flash column chromatography (Silica gel, DCM/MeOH 95:5 with 1% Et₃N) to afford the pure 4-phenyl-THIQ derivative.

-

Analytical Validation: Mass Spectrometry (ESI-MS) will show a mass shift of[M - 64] relative to the acetal, corresponding to the loss of two methanol molecules. ¹H NMR will show a distinct benzylic proton at C-4 (~4.1–4.3 ppm) coupling with the adjacent C-3 protons, confirming the cyclic THIQ structure.

-

Quantitative Data: Catalyst & Substitution Effects

The success of the Friedel-Crafts cyclization step is highly dependent on the electronic nature of the aromatic ring (derived from the aldehyde) and the choice of acid catalyst. The table below summarizes optimized parameters based on empirical data [2, 3].

| Aromatic Substitution (Aldehyde-Derived) | Acid Catalyst System | Temp (°C) | Yield (%) | Mechanistic Rationale |

| 3,4-Dimethoxy | 6N HCl (aq) | 100 | 75 - 82 | Strong electron-donating groups (EDGs) highly activate the ring, facilitating rapid para-directed Friedel-Crafts attack. |

| 4-Methoxy | BF₃·OEt₂ / CH₂Cl₂ | 25 | 60 - 65 | Milder Lewis acid is preferred to prevent premature ether cleavage while maintaining sufficient electrophilicity. |

| Unsubstituted | TiCl₄ / CH₂Cl₂ | 25 | < 20 | Lack of ring activation leads to poor nucleophilicity of the arene, resulting in polymerization or degradation. |

| 3-Benzyloxy-4-methoxy | 6N HCl (aq) | 100 | 68 - 72 | Standard robust conditions utilized in the total synthesis of the Cherylline precursor. |

Translational Applications in Drug Discovery

The 4-arylisoquinoline scaffold, accessed efficiently via this compound, is not merely a synthetic curiosity; it is a privileged pharmacophore in drug discovery.

-

Antiviral & Antiproliferative Agents: Natural products like Cherylline and Latifine, which feature the 4-phenylisoquinoline core, have been extensively studied for their biological profiles. Notably, structure-activity relationship (SAR) studies indicate that unlike many flat, intercalating isoquinolines, the 3D topology of the 4-phenyl-THIQ ring system exhibits low general cytotoxicity while maintaining specific antiviral properties.

-

Oncology Therapeutics: Recent structural optimizations of isoquinoline derivatives have utilized this exact synthetic logic to develop targeted inhibitors against neuroendocrine prostate cancer cells (e.g., LASCPC-01 and PC-3 cell lines). By substituting the C-4 position with various aryl groups, researchers can fine-tune the steric bulk and electronic distribution to maximize antiproliferative activity [4].

References

-

Brossi, A., Grethe, G., Teitel, S., Wildman, W. C., & Bailey, D. T. (1970). Cherylline, a 4-phenyl-1,2,3,4-tetrahydroisoquinoline alkaloid. The Journal of Organic Chemistry, 35(4), 1100-1104. URL:[Link]

-

Bobbitt, J. M., Roy, D. N., Marchand, A., & Allen, C. W. (1965). Synthesis of isoquinolines. VI. N-alkyl-1,2,4-tetrahydroisoquinolines. The Journal of Organic Chemistry, 30(7), 2247-2250. URL:[Link]

-

Chrzanowska, M., & Rozwadowska, M. D. (2004). Asymmetric synthesis of isoquinoline alkaloids. Chemical Reviews, 104(7), 3341-3370. URL:[Link]

-

Li, Y., et al. (2024). Structural Optimization of Isoquinoline Derivatives from Lycobetaine and Their Inhibitory Activity against Neuroendocrine Prostate Cancer Cells. Molecules, 29(18), 4462. URL:[Link]

Application Notes & Protocols: N-Acylation of 2,2-Dimethoxy-2-phenylethan-1-amine

For Researchers, Scientists, and Drug Development Professionals

Introduction and Scientific Rationale

2,2-Dimethoxy-2-phenylethan-1-amine is a unique bifunctional molecule possessing both a primary amine and a phenyl-substituted ketal.[1] The primary amine serves as a highly reactive nucleophilic center, while the dimethoxy ketal group offers a latent carbonyl functionality, which is stable under basic and neutral conditions but can be hydrolyzed to a ketone under acidic treatment. This combination makes it a valuable, albeit specialized, building block in medicinal chemistry and organic synthesis.

The most direct and fundamental transformation of this molecule involves the primary amine. N-acylation is a cornerstone reaction in organic synthesis, crucial for forming stable amide bonds, which are ubiquitous in pharmaceuticals and biomolecules.[2] This protocol details the N-acylation of this compound with benzoyl chloride, a representative acyl halide.

The reaction proceeds via a nucleophilic acyl substitution, specifically under Schotten-Baumann conditions.[3][4][5] The lone pair of electrons on the nitrogen atom of the amine attacks the electrophilic carbonyl carbon of benzoyl chloride.[3][6] To drive the reaction to completion, a base such as triethylamine (TEA) is employed.[7] TEA acts as an acid scavenger, neutralizing the hydrochloric acid (HCl) byproduct generated during the reaction.[7] This prevents the protonation of the starting amine, which would render it non-nucleophilic and halt the reaction.[7]

Detailed Experimental Protocol: Synthesis of N-(2,2-dimethoxy-2-phenylethyl)benzamide

This protocol provides a self-validating system, incorporating in-process monitoring via Thin Layer Chromatography (TLC) to ensure reaction completion before proceeding to workup and purification.

2.1. Materials and Reagents

| Reagent | Formula | M.W. | Quantity | Moles (mmol) | Role |

| This compound | C₁₀H₁₅NO₂ | 181.23 | 1.00 g | 5.52 | Starting Material |

| Benzoyl Chloride | C₇H₅ClO | 140.57 | 0.71 mL (0.85 g) | 6.07 | Acylating Agent |

| Triethylamine (TEA) | (C₂H₅)₃N | 101.19 | 0.84 mL (0.61 g) | 6.07 | Base / HCl Scavenger |

| Dichloromethane (DCM), Anhydrous | CH₂Cl₂ | 84.93 | 25 mL | - | Solvent |

| Deionized Water | H₂O | 18.02 | ~50 mL | - | Quenching/Washing |

| 1 M Hydrochloric Acid (HCl) | HCl | 36.46 | ~20 mL | - | Washing Agent |

| Saturated Sodium Bicarbonate (NaHCO₃) | NaHCO₃ | 84.01 | ~20 mL | - | Washing Agent |

| Saturated Sodium Chloride (Brine) | NaCl | 58.44 | ~20 mL | - | Washing Agent |

| Anhydrous Magnesium Sulfate | MgSO₄ | 120.37 | ~2 g | - | Drying Agent |

2.2. Equipment

-

100 mL Round-bottom flask with a magnetic stir bar

-

Septa and nitrogen/argon inlet

-

Syringes and needles

-

Ice-water bath

-

Separatory funnel (100 mL)

-

Rotary evaporator

-

Glassware for column chromatography

-

TLC plates (silica gel 60 F₂₅₄), chamber, and UV lamp

2.3. Step-by-Step Procedure

-

Reaction Setup: Place the this compound (1.00 g, 5.52 mmol) and a magnetic stir bar into a dry 100 mL round-bottom flask. Add anhydrous dichloromethane (25 mL) and seal the flask with a septum. Purge the flask with an inert gas (nitrogen or argon) for 5 minutes.

-

Cooling and Base Addition: Cool the stirred solution to 0 °C using an ice-water bath. Using a syringe, slowly add triethylamine (0.84 mL, 6.07 mmol).

-

Acylation: Add benzoyl chloride (0.71 mL, 6.07 mmol) dropwise to the cold, stirred solution over 5 minutes. A white precipitate of triethylammonium chloride will likely form.[7]

-

Reaction Progression: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Let the reaction stir for 2-4 hours.

-

In-Process Monitoring (TLC): Monitor the reaction's progress by TLC.[8][9] Prepare a TLC plate with three lanes: starting material (SM), co-spot (SM + reaction mixture), and reaction mixture (RM).[10] Elute with a suitable solvent system (e.g., 30% Ethyl Acetate in Hexanes). The reaction is complete when the starting amine spot (visualized with ninhydrin or another suitable stain) has completely disappeared from the RM lane.[8][9]

-

Workup - Quenching: Once the reaction is complete, cool the flask in an ice bath and slowly add 20 mL of deionized water to quench the reaction.

-

Workup - Extraction: Transfer the mixture to a 100 mL separatory funnel. Wash the organic layer sequentially with:

-

1 M HCl (1 x 20 mL) to remove excess triethylamine.

-

Saturated NaHCO₃ solution (1 x 20 mL) to remove any remaining acid.

-

Brine (1 x 20 mL) to remove residual water.

-

-

Drying and Concentration: Drain the organic layer into a clean Erlenmeyer flask and dry it over anhydrous magnesium sulfate. Filter off the drying agent and concentrate the filtrate using a rotary evaporator to yield the crude product.

2.4. Purification

The crude N-(2,2-dimethoxy-2-phenylethyl)benzamide can be purified by either recrystallization or column chromatography.[11]

-

Column Chromatography: A typical procedure would involve using silica gel as the stationary phase and a gradient elution system, starting with a non-polar solvent mixture (e.g., 10% ethyl acetate in hexanes) and gradually increasing the polarity.[12] Fractions should be collected and analyzed by TLC to identify the pure product.

-

Recrystallization: If the crude product is a solid, recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) can be an effective purification method.[11]

Data Presentation and Expected Results

The following table summarizes the expected data for the successful synthesis of N-(2,2-dimethoxy-2-phenylethyl)benzamide.

| Parameter | Expected Value/Observation |

| Reaction Yield | >85% (after purification) |

| Physical Appearance | White to off-white solid |

| TLC Analysis | SM (Amine) Rf: ~0.2 (30% EtOAc/Hexanes) |

| Product (Amide) Rf: ~0.6 (30% EtOAc/Hexanes) | |

| Characterization | ¹H NMR: Appearance of aromatic protons from the benzoyl group and a downfield shift of the CH₂-N protons. Disappearance of the -NH₂ protons. |

| IR (cm⁻¹): Appearance of a strong C=O stretch (~1640 cm⁻¹) and an N-H stretch (~3300 cm⁻¹). | |

| Mass Spec (ESI+): [M+H]⁺ calculated for C₁₇H₁₉NO₃: 286.14. |

Visualization of Workflow and Mechanism

4.1. Experimental Workflow Diagram

Caption: Experimental workflow for N-acylation.

4.2. Reaction Mechanism Diagram

Caption: Nucleophilic acyl substitution mechanism.

Safety and Handling Precautions

-

Benzoyl Chloride: Highly corrosive, a lachrymator, and reacts with water.[13][14][15][16][17] Handle exclusively in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, a face shield, and chemical-resistant gloves.[13][14][15]

-

Triethylamine: Flammable liquid with a strong odor. Avoid inhalation and contact with skin and eyes.

-

Dichloromethane (DCM): Volatile and a suspected carcinogen. All handling should occur within a fume hood.

-

General: The reaction can be exothermic.[18] Ensure proper cooling during the initial addition of benzoyl chloride. Always perform reactions in properly functioning chemical fume hoods.

References

-

Schotten Baumann Reaction: Introduction, mechanism, procedure. (2023, August 23). Chemistry Notes. [Link]

-

Benzoyl chloride - Safety Data Sheet. (2025, March 26). PENTA. [Link]

-

TRIETHYLAMINE. Ataman Kimya. [Link]

-

Benzoyl chloride - Safety Data Sheet. Carl ROTH. [Link]

-

Triethylamine catalysis in acylation of phenols in dioxane. ResearchGate. [Link]

-

BENZOYL CHLORIDE AR - Safety Data Sheet. Loba Chemie. [Link]

-

Schotten-Baumann Reaction - Lokey Lab Protocols. Wikidot. [Link]

-

Benzoyl chloride - Safety data sheet. Möller Chemie. [Link]

-

5.3: TLC Uses. (2025, August 21). Chemistry LibreTexts. [Link]

-

Direct Monitoring of Chemical Transformations by Combining Thin Layer Chromatography with Nanoparticle-assisted Laser Desorption/Ionization Mass Spectrometry. (2013, January 3). ResearchGate. [Link]

-

Hexafluoro-2-propanol-promoted Intramolecular Friedel-Crafts Acylation. Organic Syntheses Procedure. [Link]

-